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molecular formula C12H14O2 B8436339 Methyl 2-methyl-2,3-dihydro-1H-indene-2-carboxylate

Methyl 2-methyl-2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B8436339
M. Wt: 190.24 g/mol
InChI Key: HQHXPNTVFJCLNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07939528B2

Procedure details

A solution of the methyl 2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (2.04 g, 9.99 mmol) in glacial acetic acid (22 mL) and concentrated H2SO4 (2 mL) was hydrogenated on a Parr apparatus under 50 psi of hydrogen using 10% palladium on carbon (50% H2O, 0.200 g) as the catalyst. After 4 hours the reaction was filtered to remove the catalyst and washed 2× methanol, then concentrated to remove most of the acetic acid. The residue was neutralized using saturated Na2CO3 and the organics extracted twice with 25 mL ethyl acetate, then the combined organics washed with brine, dried (Na2SO4), filtered and concentrated to 2.0 g of methyl 2-methyl-2,3-dihydro-1H-indene-2-carboxylate.
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:12]([O:14][CH3:15])=[O:13])[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]1=O.[H][H]>C(O)(=O)C.OS(O)(=O)=O>[CH3:1][C:2]1([C:12]([O:14][CH3:15])=[O:13])[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3]1

Inputs

Step One
Name
Quantity
2.04 g
Type
reactant
Smiles
CC1(C(C2=CC=CC=C2C1)=O)C(=O)OC
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
22 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 4 hours the reaction was filtered
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
WASH
Type
WASH
Details
washed 2× methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove most of the acetic acid
EXTRACTION
Type
EXTRACTION
Details
the organics extracted twice with 25 mL ethyl acetate
WASH
Type
WASH
Details
the combined organics washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 2.0 g of methyl 2-methyl-2,3-dihydro-1H-indene-2-carboxylate

Outcomes

Product
Name
Type
Smiles
CC1(CC2=CC=CC=C2C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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